

# 1-Chlorooctane spectroscopic data (NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: 1-Chlorooctane

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An In-Depth Technical Guide to the Spectroscopic Characterization of **1-Chlorooctane**

**Authored by: A Senior Application Scientist**

## Foreword

In the landscape of organic synthesis and material science, the precise characterization of chemical intermediates is paramount. **1-Chlorooctane** (C<sub>8</sub>H<sub>17</sub>Cl), a versatile alkylating agent and precursor in the synthesis of organometallics, surfactants, and polymers, serves as a quintessential example of a compound whose utility is intrinsically linked to its structural purity. [1][2][3] This guide provides an in-depth analysis of the core spectroscopic techniques employed in the structural elucidation and quality control of **1-chlorooctane**: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This document moves beyond a mere recitation of data. It is designed to provide researchers, scientists, and drug development professionals with a practical and theoretical framework for interpreting the spectroscopic data of **1-chlorooctane**. By understanding the causality behind the observed spectral features, scientists can confidently verify the identity, purity, and structural integrity of this critical chemical building block.

## Molecular Structure and Physicochemical Properties

**1-Chlorooctane** is a primary alkyl halide consisting of an eight-carbon chain with a chlorine atom at the terminal position.<sup>[4][5]</sup> Its physical and chemical behaviors are largely dictated by the interplay between the nonpolar alkyl chain and the polar carbon-chlorine bond.

Property	Value
Molecular Formula	C <sub>8</sub> H <sub>17</sub> Cl <sup>[6][7][8][9][10]</sup>
Molecular Weight	148.67 g/mol <sup>[1][2][6][7][8][9][10][11]</sup>
CAS Number	111-85-3 <sup>[6][7][8][9][10]</sup>
Appearance	Colorless to slightly yellow liquid <sup>[1][3][12]</sup>
Boiling Point	183 °C <sup>[1][3][12]</sup>
Melting Point	-61 °C <sup>[1][3][12]</sup>
Density	0.875 g/mL at 25 °C <sup>[1][3]</sup>
Solubility	Sparsely soluble in water (0.02 g/L), but miscible with organic solvents like alcohol and ether. <sup>[1]</sup>

## Molecular Structure Diagram

Caption: Molecular structure of **1-Chlorooctane**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

### <sup>1</sup>H NMR Spectroscopy

Proton NMR (<sup>1</sup>H NMR) provides information on the number of distinct proton environments and their neighboring protons. For **1-chlorooctane**, the electron-withdrawing effect of the chlorine atom deshields the adjacent protons, causing their signal to appear further downfield.

Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
a (CH <sub>3</sub> )	~0.89	Triplet	3H
b-g (-CH <sub>2</sub> ) <sub>6</sub> -)	~1.2-1.8	Multiplet	12H
h (-CH <sub>2</sub> -Cl)	~3.53	Triplet	2H

Causality Behind the Spectrum: The triplet observed for the terminal methyl group (a) is due to coupling with the adjacent two methylene protons. The protons on the carbon alpha to the chlorine atom (h) are the most deshielded and thus have the highest chemical shift, appearing as a triplet due to coupling with the neighboring two protons. The remaining methylene protons (b-g) overlap in a complex multiplet in the upfield region of the spectrum.<sup>[13]</sup>

## Experimental Protocol: <sup>1</sup>H NMR Acquisition

- **Sample Preparation:** Dissolve ~5-10 mg of **1-chlorooctane** in ~0.6 mL of deuterated chloroform (CDCl<sub>3</sub>). The choice of CDCl<sub>3</sub> is due to its excellent solubilizing properties for nonpolar compounds and its single, easily identifiable residual solvent peak.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).
- **Instrument Setup:** Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
- **Data Acquisition:** Obtain the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

## <sup>13</sup>C NMR Spectroscopy

Carbon NMR (<sup>13</sup>C NMR) provides information about the number of non-equivalent carbon environments in a molecule. In **1-chlorooctane**, all eight carbon atoms are in unique chemical environments.

Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
C1 (CH <sub>3</sub> )	~14.1
C2-C7 (-(CH <sub>2</sub> ) <sub>6</sub> -)	~22.6, 26.8, 28.8, 29.1, 31.7, 32.6
C8 (-CH <sub>2</sub> -Cl)	~45.2

Causality Behind the Spectrum: The carbon atom directly bonded to the electronegative chlorine atom (C8) is significantly deshielded and appears at the lowest field (~45.2 ppm).[14] The chemical shifts of the other carbon atoms generally decrease as their distance from the chlorine atom increases.[14]

## Experimental Protocol: <sup>13</sup>C NMR Acquisition

- **Sample Preparation:** Use the same sample prepared for <sup>1</sup>H NMR.
- **Instrument Setup:** Acquire the spectrum on the same NMR spectrometer.
- **Data Acquisition:** A proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon. A greater number of scans is typically required for <sup>13</sup>C NMR compared to <sup>1</sup>H NMR due to the lower natural abundance of the <sup>13</sup>C isotope.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Intensity
2960-2850	C-H stretch (alkane)	Strong
1465	C-H bend (methylene)	Medium
1375	C-H bend (methyl)	Medium
800-600	C-Cl stretch	Strong

Causality Behind the Spectrum: The most prominent features in the IR spectrum of **1-chlorooctane** are the strong C-H stretching absorptions just below  $3000\text{ cm}^{-1}$  and the C-H bending vibrations around  $1465\text{ cm}^{-1}$  and  $1375\text{ cm}^{-1}$ , characteristic of an alkyl chain.[13] The key diagnostic peak is the strong absorption in the fingerprint region between  $800$  and  $600\text{ cm}^{-1}$ , which is indicative of the C-Cl stretching vibration.[15]

## Experimental Protocol: IR Spectrum Acquisition

- **Sample Preparation:** A neat liquid sample is used. Place a drop of **1-chlorooctane** between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.
- **Instrument Setup:** Use a Fourier-transform infrared (FTIR) spectrometer.
- **Data Acquisition:** Record a background spectrum of the clean salt plates. Then, record the sample spectrum and ratio it against the background to obtain the final absorbance spectrum.

## Mass Spectrometry (MS)

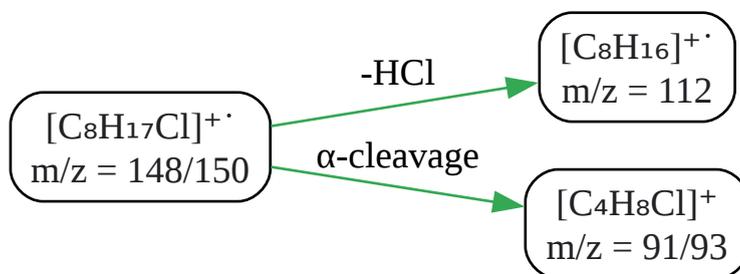
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure. Electron ionization (EI) is a common technique for volatile compounds like **1-chlorooctane**.

The mass spectrum of **1-chlorooctane** will show a molecular ion peak ( $M^+$ ) at  $m/z$  148 and an  $M+2$  peak at  $m/z$  150 with an intensity of about one-third of the  $M^+$  peak, which is characteristic of the presence of a single chlorine atom (due to the natural abundance of the  $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  isotopes).

$m/z$	Fragment Ion	Notes
148/150	$[\text{C}_8\text{H}_{17}\text{Cl}]^+$	Molecular ion ( $M^+$ and $M+2$ )
112	$[\text{C}_8\text{H}_{16}]^+$	Loss of HCl
91/93	$[\text{C}_4\text{H}_8\text{Cl}]^+$	Cleavage of C-C bond
43	$[\text{C}_3\text{H}_7]^+$	Propyl cation

Causality Behind the Spectrum: Upon electron ionization, **1-chlorooctane** will fragment in predictable ways. A common fragmentation pathway for alkyl halides is the loss of a halogen radical or a hydrogen halide molecule. Alpha-cleavage (cleavage of the C-C bond adjacent to the chlorine atom) is also a prominent fragmentation pathway.

## Mass Spectrometry Fragmentation Pathway



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Caption: Key fragmentation pathways for **1-chlorooctane** in EI-MS.

## Experimental Protocol: Mass Spectrum Acquisition

- **Sample Introduction:** Inject a dilute solution of **1-chlorooctane** in a volatile solvent (e.g., hexane or dichloromethane) into a gas chromatograph (GC) coupled to a mass spectrometer (GC-MS). The GC will separate the **1-chlorooctane** from any impurities.
- **Ionization:** Use a standard electron ionization (EI) source at 70 eV.
- **Mass Analysis:** Scan a mass range of m/z 35-200 to detect the molecular ion and key fragments.

## Safety and Handling

**1-Chlorooctane** is a combustible liquid and should be handled with appropriate safety precautions.<sup>[16][17]</sup> It may cause skin and eye irritation.<sup>[16]</sup> It is also very toxic to aquatic life with long-lasting effects.<sup>[18]</sup>

- **Handling:** Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.<sup>[16]</sup> Use in a well-ventilated area or under a chemical fume hood.<sup>[16]</sup>

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[1][16]
- Disposal: Dispose of in accordance with local, regional, and national regulations. Avoid release to the environment.[18]

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